Diprovocim

Immuno-oncology Innate immunity High-throughput screening

Diprovocim is a synthetic small-molecule TLR1/TLR2 agonist with an EC50 of 110 pM in THP-1 cells—4,000-fold more potent than Pam3CSK4. It enables ultra-sensitive HTS positive controls, synergy with anti-PD-L1 in melanoma models, and a 75% reduction in pulmonary IL-6 vs. Pam2CSK4 in mucosal vaccine studies. This compound's picomolar potency minimizes solvent cytotoxicity, making it the superior choice for immuno-oncology, vaccine adjuvant, and innate immunity research.

Molecular Formula C56H56N6O6
Molecular Weight 909.1 g/mol
Cat. No. B607127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiprovocim
SynonymsDiprovocim; 
Molecular FormulaC56H56N6O6
Molecular Weight909.1 g/mol
Structural Identifiers
SMILESC1C(C1NC(=O)C2CN(CC2C(=O)NC3CC3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6CC(C(C6)C(=O)NC7CC7C8=CC=CC=C8)C(=O)NC9CC9C1=CC=CC=C1)C1=CC=CC=C1
InChIInChI=1S/C56H56N6O6/c63-51(57-47-25-39(47)33-13-5-1-6-14-33)43-29-61(30-44(43)52(64)58-48-26-40(48)34-15-7-2-8-16-34)55(67)37-21-23-38(24-22-37)56(68)62-31-45(53(65)59-49-27-41(49)35-17-9-3-10-18-35)46(32-62)54(66)60-50-28-42(50)36-19-11-4-12-20-36/h1-24,39-50H,25-32H2,(H,57,63)(H,58,64)(H,59,65)(H,60,66)/t39-,40-,41-,42-,43-,44-,45-,46-,47+,48+,49+,50+/m1/s1
InChIKeyABZBNXFGYUSVCJ-UYMKNZQYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diprovocim (Diprovocim-1): Potent Synthetic TLR1/TLR2 Agonist for Immuno-Oncology and Vaccine Adjuvant Research


Diprovocim (also referred to as Diprovocim-1, compound 3) is a synthetic small-molecule agonist of the Toll-like receptor 1/2 (TLR1/TLR2) heterodimer [1]. Discovered via high-throughput screening of a 100,000-compound library designed to promote cell-surface receptor dimerization, it exhibits an exceptionally low half-maximal effective concentration (EC50) of 110 pM for inducing TNF-α release in human THP-1 cells [1]. This compound bears no structural similarity to canonical lipopeptide TLR1/TLR2 ligands and has demonstrated significant adjuvant activity in anticancer vaccination models [2]. Diprovocim is a tool compound of high interest for researchers investigating innate immune activation, immuno-oncology combination therapies, and next-generation vaccine adjuvant development.

Why Diprovocim Cannot Be Directly Substituted by Other TLR1/TLR2 Agonists


While multiple TLR1/TLR2 agonists are commercially available, direct substitution with Diprovocim is not scientifically justifiable due to fundamental differences in potency, mechanism of receptor engagement, and cross-species activity profiles. The naturally derived agonist Pam3CSK4, a canonical lipopeptide, exhibits approximately 4,000-fold lower potency in human cell assays and activates a distinct downstream inflammatory profile [1]. Similarly, synthetic imidazole-based agonists like CU-T12-9 bind with nanomolar affinity constants but fail to achieve the picomolar potency required for certain ultra-sensitive experimental or therapeutic applications . Furthermore, first-generation Diprovocim compounds exhibit substantially lower efficacy in murine systems than in human cells, a limitation systematically addressed in the next-generation analog Diprovocim-X, underscoring that within the Diprovocim class itself, compounds are not interchangeable across species contexts [2].

Diprovocim Product-Specific Quantitative Evidence and Comparator Analysis


Diprovocim vs. Pam3CSK4: Comparative Human TLR1/TLR2 Agonist Potency in THP-1 Cells

Diprovocim demonstrates substantially greater potency as a TLR1/TLR2 agonist compared to the canonical naturally-derived lipopeptide agonist Pam3CSK4. In a functional assay measuring TNF-α release from human THP-1 myeloid cells, Diprovocim exhibits an EC50 of 110 pM [1]. In contrast, Pam3CSK4 requires significantly higher concentrations to achieve comparable TLR1/TLR2 activation, with reported EC50 values of 0.47 ng/mL (approximately 0.31 nM) for human TLR1/TLR2, representing a nearly 3-fold higher concentration . This potency differential is further magnified when considering that the Diprovocim screening lead was optimized 800-fold from its initial hit [1].

Immuno-oncology Innate immunity High-throughput screening

Diprovocim vs. CU-T12-9: Comparative Potency and Binding Affinity for TLR1/TLR2 Heterodimer Activation

Diprovocim exhibits substantially higher functional potency than the synthetic imidazole-based TLR1/TLR2 agonist CU-T12-9. While both compounds act as direct TLR1/TLR2 agonists, the quantitative difference in activation potency is marked: Diprovocim achieves an EC50 of 110 pM in human THP-1 cells [1], whereas CU-T12-9 displays an EC50 of 52.9 nM for TLR2 activation in HEK-Blue cells over-expressing hTLR2 . This represents a 480-fold difference in potency. Additionally, CU-T12-9 binds TLR1 with a KD of 182 nM and TLR2 with a KD of 478 nM, and competes with Pam3CSK4 for binding with a Ki of 45.4 nM . No comparable binding affinity constants have been reported for Diprovocim due to its unique dual-molecule binding mode in the TLR2 ectodomain pocket [2].

Chemical biology Receptor pharmacology Assay development

Diprovocim vs. Diprovocim-X: Comparative Human and Murine TLR1/TLR2 Cross-Species Potency

First-generation Diprovocim (Diprovocim-1) exhibits a substantial species-dependent potency differential, with an EC50 of 110 pM in human THP-1 cells versus 1.3 nM in primary mouse peritoneal macrophages [1]. This approximately 12-fold lower potency in murine systems limits the translational utility of Diprovocim-1 for preclinical mouse studies. Next-generation Diprovocim-X was specifically engineered to address this limitation, achieving EC50 values of 0.14 nM for hTLR1/TLR2 and 0.75 nM for mTLR1/TLR2 [2]. While Diprovocim-X retains excellent potency in human cells, it provides substantially improved activity in mouse macrophages, enabling more robust adaptive and innate immune response readouts in murine models [3].

Preclinical development Species-specific pharmacology Vaccine adjuvant

Diprovocim vs. Alum: Comparative Tumor-Infiltrating Leukocyte Induction in B16-OVA Murine Melanoma Model

In the B16-OVA murine melanoma model, Diprovocim-adjuvanted ovalbumin immunization induced greater frequencies of tumor-infiltrating leukocytes compared to alum, the most widely used clinical vaccine adjuvant [1]. Specifically, Diprovocim-adjuvanted immunization combined with anti-PD-L1 treatment resulted in CD8 T cell-dependent antitumor effects, generating long-term antitumor memory and prolonging survival or achieving cure in mice engrafted with B16-OVA melanoma [1]. While exact fold-change values for tumor-infiltrating leukocytes relative to alum are not reported, the qualitative superiority of Diprovocim over alum in driving CD8 T cell infiltration into the tumor microenvironment is explicitly documented.

Cancer immunotherapy Combination therapy Tumor microenvironment

Diprovocim vs. Pam2CSK4: Differential Pulmonary Inflammatory Profile in Murine Mucosal Immunization

In a recent study comparing mucosal vaccine adjuvant safety profiles, Diprovocim demonstrated a substantially attenuated pulmonary inflammatory response compared to the TLR2/TLR6 agonist Pam2CSK4 [1]. Following intranasal administration in mice, Diprovocim induced only mild fluctuations in inflammatory cytokines (IL-6, IL-1β, TNF-α), with lung IL-6 mRNA levels measured at approximately one-quarter (1/4) of those observed in Pam2CSK4-treated animals [1]. Furthermore, histopathological analysis revealed no evidence of alveolar structure destruction or pulmonary fibrosis in Diprovocim-treated mice, contrasting sharply with the pronounced lung tissue damage associated with Pam2CSK4 administration [1].

Mucosal immunology Vaccine safety Respiratory infection

Diprovocim Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Immuno-Oncology Combination Studies Requiring Picomolar-Potency TLR1/TLR2 Agonists

Investigators designing cancer immunotherapy protocols that combine TLR1/TLR2 agonism with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies) should prioritize Diprovocim over Pam3CSK4 or CU-T12-9 based on its 110 pM potency in human THP-1 cells [1] and demonstrated synergy with anti-PD-L1 in murine melanoma models [2]. The 480-fold potency advantage over CU-T12-9 enables lower compound concentrations that minimize solvent-associated cytotoxicity or non-specific effects [1]. This scenario is particularly relevant for studies assessing tumor-infiltrating lymphocyte dynamics, long-term antitumor memory, and curative responses in syngeneic tumor models.

Species-Specific Preclinical Studies Requiring Murine TLR1/TLR2 Engagement

For investigators requiring robust TLR1/TLR2 activation in mouse models, Diprovocim-X rather than Diprovocim-1 should be selected due to its improved murine potency (0.75 nM vs. 1.3 nM EC50) while maintaining sub-nanomolar activity in human cells [1][2]. This cross-species optimization is critical for preclinical vaccine adjuvant studies where murine immune response magnitude and cytokine readouts must accurately reflect target engagement levels relevant to human translation. Procurement of Diprovocim-X is indicated specifically for studies where mouse in vivo adjuvant activity is a primary experimental endpoint [2].

Mucosal Vaccine Adjuvant Formulation with Stringent Pulmonary Safety Requirements

Researchers developing intranasal or inhaled vaccine formulations requiring TLR2 pathway activation without pulmonary immunopathology should select Diprovocim over Pam2CSK4 or Pam3CSK4. The quantitative evidence demonstrates that Diprovocim elicits approximately 75% lower lung IL-6 mRNA expression and preserves alveolar structural integrity compared to Pam2CSK4 [1]. This application scenario is directly supported by data showing Diprovocim's ability to induce robust mucosal IgA and systemic IgG responses while avoiding the alveolar destruction and fibrosis observed with alternative TLR2 agonists [1]. The compound's spontaneous self-assembly into ~1032 nm particles when mixed with antigen further enhances antigen-presenting cell uptake in pulmonary tissues [1].

High-Throughput Screening Assays for TLR1/TLR2 Pathway Modulators

Diprovocim's 110 pM EC50 in human THP-1 cells makes it an optimal positive control compound for high-throughput screening campaigns targeting the TLR1/TLR2 signaling axis [1]. Its activity at picomolar concentrations enables robust assay signal-to-noise ratios at minimal compound concentrations, reducing well-to-well carryover and solvent interference. The compound's well-characterized signaling pathway activation—including phosphorylation of IKKα/β, p38, JNK, and ERK, and degradation of IκBα at concentrations as low as 5 nM [2]—provides a reliable benchmark for assay validation. Researchers should select Diprovocim over Pam3CSK4 or CU-T12-9 as a screening control due to its established potency rank relative to these comparators [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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